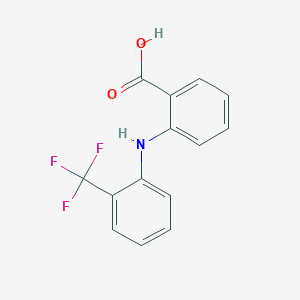

2-((2-(Trifluoromethyl)phenyl)amino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Ácido Antranílico O-Trifluorometilfenil es un compuesto orgánico que pertenece a la clase de los ácidos aminobenzoicos. Estos compuestos se caracterizan por la presencia de un grupo amina unido al anillo de benceno. El compuesto tiene una fórmula molecular de C14H10F3NO2 y un peso molecular de 281,23 g/mol

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Uno de los métodos para sintetizar el Ácido Antranílico O-Trifluorometilfenil implica el acoplamiento hidrogenativo de transferencia de 2-nitroaril metanoles con alcoholes o aminas. Este método no requiere un catalizador de metal de transición y es conocido por su simplicidad operativa, amplio alcance de sustratos y alta eficiencia de paso . Otro método involucra la reacción de anhídrido ftálico con urea, seguido de la adición de agua para desintegrar el sólido .

Métodos de producción industrial: La producción industrial del Ácido Antranílico O-Trifluorometilfenil generalmente implica la síntesis a gran escala utilizando los métodos mencionados anteriormente. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estándares requeridos para sus aplicaciones previstas.

Análisis De Reacciones Químicas

Tipos de reacciones: El Ácido Antranílico O-Trifluorometilfenil experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amina.

Sustitución: Las reacciones de sustitución aromática electrofílica pueden introducir diferentes sustituyentes en el anillo de benceno.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio y gas hidrógeno en presencia de un catalizador.

Sustitución: Se utilizan reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones ácidas o básicas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos del Ácido Antranílico O-Trifluorometilfenil, que pueden tener diferentes grupos funcionales unidos al anillo de benceno.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily studied for its potential antitumor and antimicrobial activities. Its derivatives have shown promising results in inhibiting various cancer cell lines and pathogens.

- Anticancer Activity : Several studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). For instance, certain analogs achieved over 90% inhibition at low concentrations (10 nM), indicating their potential as effective anticancer agents .

- Antimicrobial Efficacy : Research has demonstrated that this compound can inhibit the growth of resistant bacterial strains, suggesting its application in treating infections, particularly in the context of rising antibiotic resistance.

Agrochemical Applications

The trifluoromethyl group enhances the compound's lipophilicity, which is advantageous for agrochemical formulations. It has been utilized in developing herbicides and pesticides that target specific weeds while minimizing harm to crops.

- Herbicidal Activity : Compounds with similar structures have been reported to possess high herbicidal activity against key weed species in cereal crops such as wheat . The unique properties of fluorinated compounds allow for better efficacy in pest control.

Material Science

In material science, fluorinated compounds are known for their unique physical properties. The incorporation of the trifluoromethyl group can enhance the thermal stability and chemical resistance of polymers.

- Polymer Development : The compound can serve as a building block for synthesizing advanced materials with improved performance characteristics, including resistance to solvents and thermal degradation.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various compounds similar to 2-((2-(Trifluoromethyl)phenyl)amino)benzoic acid. It was found that certain derivatives exhibited significant cytotoxicity across multiple cancer cell lines, inducing apoptosis through caspase activation pathways.

| Compound | Target | Inhibition (%) at 10 nM |

|---|---|---|

| Compound A | EGFR | 91 |

| Compound B | HER-2 | 92 |

| Compound C | KDR | 85 |

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of this compound revealed that a derivative effectively inhibited the growth of resistant bacterial strains, highlighting its potential in addressing antibiotic resistance issues.

Mecanismo De Acción

El mecanismo de acción del Ácido Antranílico O-Trifluorometilfenil implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir la formación de fibrillas amiloides estabilizando la conformación tetramérica nativa de la transtiretina, una proteína asociada con las enfermedades amiloides . Los efectos del compuesto están mediados a través de su unión a receptores y enzimas específicos, modulando su actividad y conduciendo a los resultados terapéuticos deseados.

Comparación Con Compuestos Similares

El Ácido Antranílico O-Trifluorometilfenil se puede comparar con otros compuestos similares, como:

- Ácido Flufenámico

- Diclofenaco

- Flurbiprofeno

- Resveratrol

Estos compuestos comparten similitudes estructurales y exhiben actividades biológicas similares, como efectos antiinflamatorios y analgésicos .

Actividad Biológica

2-((2-(Trifluoromethyl)phenyl)amino)benzoic acid, with the Chemical Abstracts Service (CAS) number 32621-47-9, is an organic compound notable for its unique structural features, including a trifluoromethyl group and an amino group linked to a benzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C14H10F3NO2, with a molecular weight of approximately 281.23 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making this compound a subject of interest in drug design.

Biological Activity Overview

The biological activities of this compound are primarily explored in the context of anticancer properties, anti-inflammatory effects, and potential applications in treating neurodegenerative diseases.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, molecular docking studies suggested that analogs of benzoic acid can inhibit key proteins involved in cancer progression, such as VEGFR-2 and PDGFRα. These proteins are crucial for tumor growth and angiogenesis .

Table 1: Anticancer Activity Comparison

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Inhibition of angiogenesis |

| N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | 6.48 | MCF-7 | VEGFR-2 inhibition |

| Cyano-hydroxy-methoxybenzylidene amino-phenyl-pyrrolyl-benzoic acid | 0.03 | HCT116 | Multi-target anticancer activity |

Anti-inflammatory Effects

The compound's anti-inflammatory potential stems from its ability to inhibit cyclooxygenases (COXs), particularly COX-2, which is implicated in inflammatory processes. Selectivity towards COX-2 over COX-1 suggests that this compound may reduce side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Properties

Preliminary studies suggest that derivatives of para-aminobenzoic acid (PABA), which share structural similarities with this compound, exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE may enhance cholinergic signaling, thus improving cognitive function .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related compounds:

- Antitumor Efficacy : A study demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced binding affinity to target proteins involved in tumor growth, leading to increased apoptosis in cancer cells .

- Inflammation Models : In vitro assays showed significant reductions in inflammatory markers when treated with benzoic acid derivatives, indicating potential for therapeutic use in inflammatory diseases .

- Neurodegenerative Disease Models : Research on PABA analogs indicated promising results in improving memory retention and reducing neuroinflammation in animal models of Alzheimer's disease .

Propiedades

Fórmula molecular |

C14H10F3NO2 |

|---|---|

Peso molecular |

281.23 g/mol |

Nombre IUPAC |

2-[2-(trifluoromethyl)anilino]benzoic acid |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)10-6-2-4-8-12(10)18-11-7-3-1-5-9(11)13(19)20/h1-8,18H,(H,19,20) |

Clave InChI |

ONKHJNFXJDEMNQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2C(F)(F)F |

Sinónimos |

N-(2-trifluoromethylphenyl)anthranilic acid oFLU cpd |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.